Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-
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Overview
Description
4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a di(1H-pyrrol-2-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic conditions. One common method involves the use of trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-(Di(1H-pyrrol-2-yl)methyl)benzoic acid.
Reduction: 4-(Di(1H-pyrrol-2-yl)methyl)benzyl alcohol.
Substitution: 4-(Di(1H-pyrrol-2-yl)methyl)-2-bromobenzaldehyde.
Scientific Research Applications
4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pyrrole rings can interact with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Benzimidazol-2-yl)benzaldehyde: Similar structure but with a benzimidazole ring instead of pyrrole.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of pyrrole.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Substituted with dimethylpyrrole instead of di(1H-pyrrol-2-yl)methyl.
Uniqueness
4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde is unique due to the presence of two pyrrole rings, which can enhance its reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,16-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADWGOKHUVMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)C=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442163 |
Source
|
Record name | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307930-48-9 |
Source
|
Record name | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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